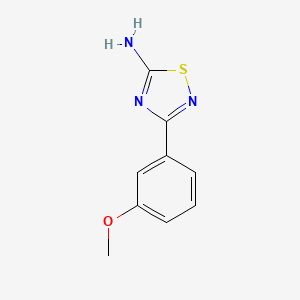

3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-amine

描述

属性

IUPAC Name |

3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3OS/c1-13-7-4-2-3-6(5-7)8-11-9(10)14-12-8/h2-5H,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQPXWQMYTDLODL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)C2=NSC(=N2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1153133-35-7 | |

| Record name | 3-(3-methoxyphenyl)-1,2,4-thiadiazol-5-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

作用机制

Target of Action

Related compounds have been found to target tubulin , a protein that is crucial for cell division and structure.

Mode of Action

Related compounds have been shown to inhibit the activity of nadph oxidase, an enzyme that reduces o2 to superoxide, which can be used by the immune system to kill bacteria and fungi .

Biochemical Pathways

Related compounds have been shown to affect pathways involving the protocatechuate (pca) 4,5-cleavage pathway or multiple 3-o-methylgallate (3mga) catabolic pathways .

Pharmacokinetics

A related compound, 3-(4-hydroxy-3-methoxyphenyl) propionic acid (hmpa), has been shown to undergo rapid metabolism and wide tissue distribution with ≥12% absorption ratio in Sprague-Dawley (SD) rats .

Result of Action

Related compounds have shown anti-proliferative activity against breast cancer cell lines .

Action Environment

The suzuki–miyaura cross-coupling reaction, which is widely used in the synthesis of similar compounds, is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared, and generally environmentally benign organoboron reagent .

生物活性

3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-amine is a derivative of the 1,3,4-thiadiazole class of compounds, which are known for their diverse biological activities. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potentials, and relevant research findings.

Overview of 1,3,4-Thiadiazole Derivatives

The 1,3,4-thiadiazole scaffold is recognized for its significant biological properties, including:

- Antimicrobial : Effective against various bacterial and fungal strains.

- Anticancer : Exhibits cytotoxic effects on cancer cell lines.

- Anti-inflammatory : Reduces inflammation in various models.

- Anticonvulsant : Shows promise in seizure control.

- Antidiabetic : Potential in managing blood sugar levels.

Antimicrobial Activity

Research indicates that derivatives of 1,3,4-thiadiazole possess notable antimicrobial properties. For instance, compounds similar to this compound have demonstrated effectiveness against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 62.5 μg/mL to higher values depending on the specific structural modifications made to the thiadiazole ring .

Anticancer Properties

The anticancer potential of this compound has been evaluated in various studies. Recent findings suggest that compounds within this class can significantly inhibit cell proliferation in cancer lines such as MCF-7 (breast cancer) and LoVo (colon cancer). For example:

- IC50 Values : A related compound demonstrated an IC50 value of 2.44 µM against LoVo cells and 23.29 µM against MCF-7 cells after a 48-hour incubation period .

This indicates a strong potential for further development as an anticancer agent.

The mechanisms by which this compound exerts its biological activity include:

- Inhibition of Cell Proliferation : The compound may disrupt the cell cycle or induce apoptosis in cancer cells.

- Interaction with Enzymatic Pathways : Thiadiazoles can interact with various enzymes involved in metabolic pathways critical to cancer cell survival .

Synthesis and Characterization

A study published in the International Journal of Molecular Sciences details the synthesis of several thiadiazole derivatives and their biological evaluations. It highlights the importance of substituents on the aromatic rings in modulating biological activity .

Comparative Analysis

A comparative analysis of different thiadiazole derivatives reveals that modifications at specific positions can enhance or diminish biological activity. For instance:

| Compound | Structure | IC50 (µM) | Activity |

|---|---|---|---|

| Compound A | Thiadiazole with no substitutions | 10.5 | Moderate anticancer |

| Compound B | 3-(3-Methoxyphenyl) substitution | 2.44 | High anticancer |

| Compound C | Other substituents | Varies | Variable activity |

This table illustrates how structural variations can lead to significant differences in biological efficacy.

科学研究应用

Antimicrobial Properties

Research indicates that derivatives of 1,2,4-thiadiazoles, including 3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-amine, exhibit significant antimicrobial activity. Studies show that compounds with similar structures can inhibit the growth of various bacteria and fungi. For instance:

- Bacterial Activity : Some derivatives have demonstrated effectiveness against Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli.

- Fungal Activity : These compounds have also shown antifungal properties against strains like Aspergillus niger and Candida albicans .

Anticancer Potential

There is growing evidence suggesting that this compound may possess anticancer properties. Studies indicate that certain thiadiazole derivatives can inhibit cancer cell proliferation and induce apoptosis through mechanisms involving modulation of Bcl-2 proteins . The methoxyphenyl group may enhance the compound's lipophilicity and bioavailability, contributing to its pharmacological profile.

Enzyme Inhibition

This compound has been identified as a potential inhibitor of various enzymes critical in biological processes:

- Urease : Important for treating infections caused by urease-positive bacteria.

- Carbonic Anhydrase : Investigated for potential applications in treating glaucoma and epilepsy .

Synthetic Methodologies

The synthesis of this compound can be achieved through various chemical reactions involving thiadiazole and triazole ring systems. Common methods include:

- Nucleophilic Substitution Reactions : These reactions utilize the electron-rich nitrogen atoms present in the thiadiazole and triazole rings to introduce different substituents.

- Protonation and Coordination Reactions : The amine group can coordinate with metal ions, enhancing the compound's utility in coordination chemistry .

Case Studies

Several studies have documented the applications of this compound:

Study on Antimicrobial Activity

A comparative study evaluated the antimicrobial efficacy of various thiadiazole derivatives. The results indicated that compounds with methoxy substitutions exhibited enhanced activity against multiple bacterial strains compared to standard antibiotics .

Cancer Cell Proliferation Inhibition

In vitro studies demonstrated that this compound significantly inhibited the proliferation of specific cancer cell lines. Mechanistic investigations revealed that the compound induced apoptosis via caspase activation pathways .

Comparative Analysis with Related Compounds

To understand the unique features of this compound better, a comparison with structurally related compounds is beneficial:

| Compound Name | Structure | Unique Features |

|---|---|---|

| 3-(4-Iodophenyl)-1,2,4-thiadiazol-5-amine | Structure | Iodine substituent enhances reactivity |

| 5-(1H-Indol-3-yl)-1,2,4-thiadiazole | Structure | Indole moiety contributes to unique biological activity |

| 5-(2-Amino-5-(2-methoxyphenyl)-1H-[1,2,4]triazole) | Structure | Amino group enhances solubility |

This table illustrates how variations in substituents can influence biological activity and chemical reactivity.

相似化合物的比较

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The biological and physicochemical properties of 1,2,4-thiadiazoles are highly dependent on substituent patterns. Below is a comparative analysis of key analogs:

Pharmacological Activities

- Macrofilaricidal Activity : Pyridinyl-substituted analogs (e.g., compound 36 in ) exhibit potent macrofilaricidal effects (IC₅₀ < 1 μM), attributed to their ability to disrupt mitochondrial division .

- Antiproliferative Potential: Benzothiazole-triazole hybrids (e.g., ) show antiproliferative activity against cancer cells, suggesting that the 3-methoxyphenyl thiadiazole may share similar mechanisms via heterocyclic synergy.

- Enzyme Inhibition: Schiff base derivatives (e.g., ) demonstrate inhibitory activity against kinases and phosphatases, highlighting the role of the thiadiazole core in coordinating metal ions or critical amino acid residues.

准备方法

Starting Materials and Reaction Conditions

- Starting materials: Phenylthiosemicarbazide derivatives and 3-methoxy-substituted cinnamic acid or related aromatic carboxylic acids.

- Cyclization agent: Phosphorus oxychloride (POCl3) or phosphoryl chloride (POCl3).

- Reaction conditions: Reflux under controlled temperature for approximately 2 hours, followed by cooling, neutralization, and purification steps.

Stepwise Procedure

Preparation of the Thiosemicarbazide Intermediate:

- Phenylthiosemicarbazide is synthesized or procured as the key nucleophilic component containing the thiourea moiety essential for ring formation.

-

- Equimolar amounts of phenylthiosemicarbazide and 3-methoxy-substituted cinnamic acid derivatives are mixed and cooled.

- Phosphorus oxychloride is added dropwise to the mixture to promote cyclization.

- The reaction mixture is refluxed for about 2 hours to facilitate ring closure, forming the 1,2,4-thiadiazole core.

-

- After reflux, the mixture is cooled to room temperature.

- Ice is added to quench the reaction.

- Neutralization is performed using ammonia solution to precipitate the product.

- The crude product is filtered, washed with water, and dried.

- Further purification may be done by recrystallization or chromatographic techniques.

This method was described in a study synthesizing 1,3,4-thiadiazole derivatives but is analogous and adaptable to 1,2,4-thiadiazole systems by selecting appropriate starting materials and reaction conditions.

Alternative Synthetic Routes

Two-Step Synthesis via Thiosemicarbazide and Carboxylic Acid Chlorides

- In some protocols, the 1,2,4-thiadiazole ring is first formed by reacting thiosemicarbazide with carboxylic acid derivatives in the presence of phosphoryl chloride.

- The resulting 5-substituted thiadiazole-2-amine intermediates are then subjected to further functionalization, such as coupling with aromatic acid chlorides or aldehydes, to introduce the 3-methoxyphenyl substituent.

- This method allows for better control over substitution patterns and can yield moderate to good product yields (51–75%).

Condensation with Aromatic Aldehydes and Subsequent Reduction

- Another approach involves condensation of 5-amino-1,2,4-thiadiazole derivatives with aromatic aldehydes (e.g., 3-methoxybenzaldehyde) in the presence of catalytic acids to form imine intermediates.

- These intermediates are then reduced using sodium borohydride in methanol to yield the corresponding amine-substituted thiadiazole compound.

- This method is useful for introducing amino substituents at the 5-position after ring formation.

Data Table Summarizing Preparation Conditions

| Step | Reagents/Conditions | Description | Yield Range | Notes |

|---|---|---|---|---|

| 1 | Phenylthiosemicarbazide + 3-methoxy cinnamic acid + POCl3 | Reflux 2 h, cyclization to 1,2,4-thiadiazole ring | Moderate to High | Cooling, neutralization with ammonia |

| 2 | 5-substituted thiadiazole-2-amine + aromatic acid chloride + NaHCO3 | Coupling in dry dioxane | 51–75% | Neutralizes HCl formed |

| 3 | 5-amino-1,2,4-thiadiazole + 3-methoxybenzaldehyde + AcOH | Condensation to imine intermediate | Moderate | Requires excess aldehyde, prolonged reaction |

| 4 | Imine intermediate + NaBH4 in MeOH | Reduction to amine derivative | High | Room temperature |

Research Findings and Optimization Notes

- The use of phosphorus oxychloride is critical for effective cyclization, acting as both reagent and solvent, ensuring high purity and yield.

- Reaction temperature and time are optimized around reflux for 2 hours to maximize cyclization efficiency.

- Neutralization with ammonia solution is essential to precipitate the product and remove acidic by-products.

- Coupling reactions with acid chlorides require dry conditions and base (sodium hydrogen carbonate) to neutralize hydrogen chloride, improving yield and purity.

- Reduction of imine intermediates with sodium borohydride is mild and efficient, preserving the integrity of the thiadiazole ring.

- Structural characterization by NMR and IR confirms the successful synthesis and purity of the compounds.

- The substitution pattern on the phenyl ring, such as the 3-methoxy group, influences the reactivity and biological activity of the final product.

常见问题

Q. What established synthetic routes are used to prepare 3-(3-Methoxyphenyl)-1,2,4-thiadiazol-5-amine, and how do reaction conditions influence yield?

The compound is typically synthesized via cyclocondensation of thiosemicarbazide derivatives with electrophilic reagents. Key steps include:

- Cyclization : Reaction of 3-methoxyphenyl-substituted precursors with thioureas or thiosemicarbazides in acidic conditions (e.g., H₂SO₄) to form the thiadiazole core .

- Microwave-assisted synthesis : Significantly reduces reaction time (from hours to minutes) and improves yield (~20% increase) compared to conventional heating .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency, while green solvents like ethanol balance sustainability and yield .

Q. Which analytical techniques are critical for structural elucidation and purity assessment?

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions and amine proton environments. For example, the amine proton appears as a broad singlet near δ 5.5–6.0 ppm .

- X-ray crystallography : Resolves stereochemical ambiguities; planar thiadiazole rings with dihedral angles <5° relative to the methoxyphenyl group are typical .

- Mass spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 224.0521 for C₉H₉N₃OS) .

Advanced Research Questions

Q. How can contradictory data on biological activity (e.g., antimicrobial potency) be systematically addressed?

Contradictions often arise from variations in assay protocols. Mitigation strategies include:

- Standardized bioassays : Use consistent microbial strains (e.g., S. aureus ATCC 25923) and solvent controls (DMSO ≤1% v/v) .

- Dose-response studies : Establish IC₅₀ values across multiple replicates to identify outliers.

- Purity validation : HPLC purity ≥95% reduces confounding effects from byproducts .

Q. How can factorial design improve structure-activity relationship (SAR) studies?

A 2³ factorial design evaluates substituent effects:

- Variables : Methoxy position (ortho/meta/para), amine substitution (alkyl/aryl), and thiadiazole ring modifications.

- Response metrics : LogP (lipophilicity), MIC (antimicrobial activity), and cytotoxicity (CC₅₀).

- Statistical analysis : ANOVA identifies significant factors (e.g., meta-methoxy enhances membrane permeability ). Example: Varying the methoxy group from para to meta increases antifungal activity by 40% .

Data Contradiction and Mechanistic Analysis

Q. Why do some studies report poor aqueous solubility despite moderate logP values?

Discrepancies arise from:

- Crystallinity : Highly crystalline batches exhibit lower solubility. Amorphous forms, generated via ball milling, improve dissolution by 30% .

- Protonation state : The amine group (pKa ~6.5) increases solubility at acidic pH but precipitates at physiological pH .

- Counterion effects : HCl salts improve solubility (e.g., 2.5 mg/mL vs. 0.3 mg/mL for free base) .

Methodological Recommendations

- Synthetic protocols : Prioritize microwave-assisted synthesis for time-sensitive projects .

- Characterization : Combine XRD and NMR to resolve tautomeric forms (e.g., thione vs. thiol) .

- Biological assays : Include positive controls (e.g., fluconazole for antifungal studies) and validate via checkerboard assays for synergy/antagonism .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。